5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, also known as BMT-046, is a small molecule drug that has been synthesized and studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
The triazol derivative has been studied for its anticancer properties . Research indicates that analogs of this compound exhibit significant activity against various cancer cell lines. The National Cancer Institute protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines . For example, compound 4e showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75, indicating its potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. This compound and its analogs have been subjected to molecular docking studies to predict their binding affinities and modes of action. Such studies can provide insights into the compound’s potential efficacy and selectivity for certain proteins or enzymes involved in disease pathways .
ADME Prediction
The pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME), are essential for its development. In silico ADME predictions for this compound can help in assessing its drug-likeness and potential as a pharmaceutical agent. These predictions can guide further modifications to improve its pharmacological profile .
Toxicity Prediction
Understanding the toxicity of a compound is vital for its safe application. In silico toxicity predictions provide preliminary data on the possible toxic effects and safety margins. The compound’s analogs have been evaluated for their toxicity profiles , which is a step forward in the drug discovery process .
Synthesis and Characterization
The compound’s synthesis involves a multi-step process starting from substituted anilines. Its characterization through spectroscopic techniques confirms its structure and purity. This knowledge is fundamental for researchers looking to use or modify the compound for various applications .
Drug Design and Optimization
The structural features of this compound make it a candidate for drug design and optimization studies. Researchers can use the compound as a lead structure to develop new drugs with improved efficacy and reduced side effects. The triazol ring, in particular, is a common motif in medicinal chemistry due to its versatility and bioactivity .
Propiedades
IUPAC Name |
5-[(3-bromophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYPEMKHAYSSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.